molecular formula C16H26Cl2N2 B1372757 3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1171506-89-0

3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No. B1372757
M. Wt: 317.3 g/mol
InChI Key: IEBAIHNMIWKNKB-UHFFFAOYSA-N
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Description

“3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride” is a chemical compound with the CAS Number: 1171506-89-0. It has a molecular weight of 317.3 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2.2ClH/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16;;/h1-5,17H,6-14H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a white solid . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Solid-Phase Synthesis : This compound has been synthesized via microwave-assisted solid-phase synthesis. The process involves the direct annulation of primary amines with resin-bound bismesylates. A critical component of this method is the use of α-methyl benzyl carbamate resin linker, which allows the cleavage of heterocycles under mildly acidic conditions without contamination from linker-derived byproducts (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

  • Spirocyclization of Pyridine Substrates : The construction of 3,9-diazaspiro[5.5]undecane derivatives is achievable through intramolecular spirocyclization of 4-substituted pyridines. This reaction involves the in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Applications in Pharmacology

  • CCR8 Antagonists : Compounds derived from 3,9-diazaspiro[5.5]undecane are used as CCR8 antagonists, showing potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

  • Synthesis of Diazaspiro Compounds : The synthesis of diazaspiro compounds like 3,9-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-diazaspiro[5.5]undecane-1,5,9-trione is explored for potential applications in medicinal chemistry (Aggarwal & Khurana, 2015).

  • Bioactivity and Synthesis in Medicinal Chemistry : This compound, including its ring-fused derivatives, holds potential for the treatment of various disorders, such as obesity, pain, immune system and cell signaling disorders, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

  • GABA Type A Receptor Antagonists : It has been investigated as a potent GABA type A receptor antagonist with possible applications in peripheral GABAAR inhibition. This could provide a platform to explore the immunomodulatory potential for this class of compounds (Bavo et al., 2021).

  • Antihypertensive Properties : Certain derivatives of 3,9-diazaspiro[5.5]undecane exhibit antihypertensive properties, potentially due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-benzyl-3,9-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16;;/h1-5,17H,6-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBAIHNMIWKNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride
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3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride
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3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride
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3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride
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